2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide
Description
This compound is a multifunctional acetamide derivative featuring a 2,5-dioxopyrrolidin-3-yl core substituted with a sulfanyl group linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety. The acetamide group is further functionalized with a naphthalen-2-yl substituent.
Properties
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2O3S/c24-18-8-7-16(10-17(18)23(25,26)27)29-21(31)11-19(22(29)32)33-12-20(30)28-15-6-5-13-3-1-2-4-14(13)9-15/h1-10,19H,11-12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUSSMIEJKZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SCC(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114644 | |
| Record name | 2-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dioxo-3-pyrrolidinyl]thio]-N-2-naphthalenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381673-11-6 | |
| Record name | 2-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dioxo-3-pyrrolidinyl]thio]-N-2-naphthalenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381673-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dioxo-3-pyrrolidinyl]thio]-N-2-naphthalenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a chloro-trifluoromethylbenzoyl chloride under basic conditions to form the corresponding amide. The amide is then cyclized to form the dioxopyrrolidinyl ring.
Introduction of the sulfanyl group: The dioxopyrrolidinyl intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Coupling with naphthalen-2-yl acetamide: The final step involves coupling the sulfanyl intermediate with naphthalen-2-yl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dioxopyrrolidinyl ring can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the chloro-trifluoromethylphenyl group may interact with hydrophobic pockets in proteins, while the dioxopyrrolidinyl ring can form hydrogen bonds with active site residues. These interactions can lead to inhibition or activation of biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Core Heterocycles: The target compound’s pyrrolidine-2,5-dione core distinguishes it from phthalimide () and pyrazolyl () analogs. Pyrrolidine-diones are less common in polymer chemistry compared to phthalimides but may offer unique reactivity for functionalization . Sulfanyl vs.
Substituent Effects: Trifluoromethyl vs. Chloro: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to dichlorophenyl () or simple chloro derivatives () . Naphthalen-2-yl vs.
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving:
(i) Formation of the pyrrolidine-dione ring via cyclization.
(ii) Sulfanyl group introduction via nucleophilic substitution (similar to ’s sulfamoylation).
(iii) Acetamide coupling using reagents like EDC (as in ) .
Crystallographic Behavior :
- N-Substituted acetamides (e.g., ) exhibit conformational flexibility due to rotational freedom around the amide bond. The target compound’s rigid pyrrolidine-dione core may reduce conformational heterogeneity, improving crystallinity .
Research Findings and Implications
- Material Science : The CF₃ group could enhance thermal stability in polyimides, analogous to 3-chloro-N-phenyl-phthalimide () .
- Synthetic Challenges : The steric bulk of the naphthalen-2-yl group may complicate coupling reactions, necessitating optimized conditions (e.g., high-dilution or microwave-assisted synthesis).
Limitations and Contradictions
- Divergent Applications : focuses on polymers, while and emphasize agrochemicals/medicinal chemistry. The target compound’s utility remains speculative without experimental validation.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidin-3-ylsulfanyl intermediate. Key steps include:
- Coupling reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds under controlled temperatures (273 K) in solvents such as dichloromethane .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) are critical for facilitating nucleophilic substitutions and stabilizing intermediates .
- Purification : Ethyl acetate extraction followed by drying over anhydrous sodium sulfate and vacuum distillation ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and confirm the absence of impurities. For example, aromatic protons in the naphthalen-2-yl group appear as distinct multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the sulfanyl-acetamide moiety .
- Infrared Spectroscopy (IR) : Characteristic peaks for carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups validate functional groups .
Q. What are the primary research applications of this compound in pharmacology?
- Targeted protein interactions : The sulfanyl group enables covalent binding to cysteine residues in enzymes, making it a candidate for protease inhibition studies .
- Lead compound optimization : Structural analogs with trifluoromethyl and naphthalenyl groups are explored for anti-inflammatory and anticancer activity via kinase inhibition .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing the sulfanyl-acetamide moiety?
- Conformational analysis : Crystallographic studies reveal rotational flexibility in the sulfanyl group, which may cause splitting or broadening of NMR signals. Hydrogen bonding patterns (N–H⋯O) can stabilize specific conformers, simplifying spectral interpretation .
- Solvent effects : Deuterated solvents like DMSO-d6 or CDCl3 induce distinct chemical shifts. For example, DMSO stabilizes planar amide conformations, reducing signal overlap .
- 2D NMR techniques : COSY and HSQC experiments resolve overlapping peaks by correlating proton-proton and proton-carbon couplings .
Q. What strategies optimize reaction yields in multi-step syntheses involving pyrrolidinone intermediates?
- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., acylations) prevents side reactions .
- Catalyst selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity in amide bond formations, improving yields by 15–20% .
- Intermediate isolation : Purifying the pyrrolidin-3-ylsulfanyl intermediate via column chromatography (silica gel, hexane:ethyl acetate) minimizes carryover impurities .
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Steric hindrance : The 4-chloro-3-(trifluoromethyl)phenyl group directs electrophilic substitutions to the para position of the naphthalenyl ring due to bulkier ortho substituents .
- Electronic effects : The electron-withdrawing trifluoromethyl group activates the pyrrolidinone ring for nucleophilic attacks, while the sulfanyl group acts as a leaving group in SN2 reactions .
Q. What computational methods are suitable for predicting this compound’s biological target interactions?
- Molecular docking : Software like AutoDock Vina models binding affinities to proteins (e.g., cyclooxygenase-2) by simulating hydrogen bonds and hydrophobic interactions with the naphthalenyl group .
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict reactivity sites, such as the sulfanyl group’s nucleophilicity .
Q. How can crystallography resolve discrepancies in proposed molecular conformations?
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyrrolidinone and naphthalenyl rings (54.8–77.5°) clarifies conformational flexibility .
- Hydrogen bonding networks : Identifies intermolecular interactions (e.g., R₂²(10) dimers) that stabilize specific conformers, aligning experimental data with theoretical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
